molecular formula C22H29ClF3N5O B14868636 SLP9101555

SLP9101555

货号: B14868636
分子量: 471.9 g/mol
InChI 键: YNKMFLDHCSLAAZ-FERBBOLQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride” is a small-molecule inhibitor featuring a stereospecific pyrrolidine-carboximidamide core linked to a 1,2,4-oxadiazole ring and a substituted phenyl group. Key structural elements include:

  • Stereochemistry: The (2S) configuration at the pyrrolidine ring ensures enantioselective biological interactions.
  • Substituents: A 2-cyclohexylethyl chain at the para position and a trifluoromethyl group at the meta position on the phenyl ring enhance lipophilicity and metabolic stability.
  • Hydrochloride salt: Improves solubility for pharmacological applications.

属性

分子式

C22H29ClF3N5O

分子量

471.9 g/mol

IUPAC 名称

(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C22H28F3N5O.ClH/c23-22(24,25)17-13-16(11-10-15(17)9-8-14-5-2-1-3-6-14)19-28-20(31-29-19)18-7-4-12-30(18)21(26)27;/h10-11,13-14,18H,1-9,12H2,(H3,26,27);1H/t18-;/m0./s1

InChI 键

YNKMFLDHCSLAAZ-FERBBOLQSA-N

手性 SMILES

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)[C@@H]4CCCN4C(=N)N)C(F)(F)F.Cl

规范 SMILES

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)C4CCCN4C(=N)N)C(F)(F)F.Cl

产品来源

United States

相似化合物的比较

Structural Analogs and Modifications

SLM6031434
  • Structure : (2S)-2-[3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidine carboximidamide hydrochloride .
  • Key Differences :
    • The octyloxy group replaces the 2-cyclohexylethyl chain in the target compound.
    • Both share the meta-trifluoromethylphenyl and oxadiazole-pyrrolidine-carboximidamide scaffold.
  • Activity :
    • SLM6031434 is a selective SphK1 inhibitor with Ki = 0.1 µM (SphK1) and Ki = 1.5 µM (SphK2) , demonstrating >15-fold selectivity for SphK1 .
    • The cyclohexylethyl group in the target compound may alter membrane permeability or binding pocket interactions compared to the octyloxy chain.
VPC96091
  • Structure: Not fully detailed in the evidence, but referenced as a selective SphK1 inhibitor.
  • Activity : Reduces epidermal growth factor (EGF)-mediated S1P levels and modulates Akt/ERK phosphorylation in leukemia models .
  • Comparison : The target compound’s cyclohexylethyl group may confer distinct pharmacokinetic properties (e.g., longer half-life) compared to VPC96091’s structure.

Pharmacological and Biochemical Data

Table 1: Comparative Biochemical Profiles
Compound Target Ki (µM) Selectivity (SphK1/SphK2) Key Structural Features
Target Compound Hypothesized SphK1 N/A N/A 2-cyclohexylethyl, trifluoromethyl
SLM6031434 SphK1 0.1 15-fold Octyloxy, trifluoromethyl
SLR080811 (Parent Compound) SphK1/SphK2 N/A Low Hydroxyl group, no trifluoromethyl
Key Findings:
  • Trifluoromethyl Substitution : The meta-trifluoromethyl group in both SLM6031434 and the target compound enhances electrophilic interactions with hydrophobic enzyme pockets, improving potency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。